molecular formula C17H24N2O3S2 B3576083 ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE CAS No. 314042-02-9

ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

Cat. No.: B3576083
CAS No.: 314042-02-9
M. Wt: 368.5 g/mol
InChI Key: PINAWXPROPBDBN-UHFFFAOYSA-N
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Description

ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex heterocyclic compound featuring a thieno[2,3-c]pyran core substituted with carbamothioyl and ethyl ester groups. Its structure integrates a bicyclic system (thienopyran) with a thiourea-derived side chain, conferring unique electronic and steric properties. The compound’s synthesis likely involves cyclization and substitution reactions, as inferred from analogous procedures for pyran derivatives (e.g., refluxing with dioxane and triethylamine) .

Properties

IUPAC Name

ethyl 5,5-dimethyl-2-(2-methylprop-2-enylcarbamothioylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c1-6-21-15(20)13-11-7-17(4,5)22-9-12(11)24-14(13)19-16(23)18-8-10(2)3/h2,6-9H2,1,3-5H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINAWXPROPBDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=S)NCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101104737
Record name Ethyl 4,7-dihydro-5,5-dimethyl-2-[[[(2-methyl-2-propen-1-yl)amino]thioxomethyl]amino]-5H-thieno[2,3-c]pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101104737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314042-02-9
Record name Ethyl 4,7-dihydro-5,5-dimethyl-2-[[[(2-methyl-2-propen-1-yl)amino]thioxomethyl]amino]-5H-thieno[2,3-c]pyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314042-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,7-dihydro-5,5-dimethyl-2-[[[(2-methyl-2-propen-1-yl)amino]thioxomethyl]amino]-5H-thieno[2,3-c]pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101104737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multiple steps. One common route includes the formation of the thieno[2,3-c]pyran core, followed by the introduction of the ethyl ester and the carbamothioyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Thieno[2,3-c]pyran vs. Pyran Derivatives: Compared to simpler pyran derivatives like ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (compound 11b), the thieno[2,3-c]pyran core in the target compound introduces sulfur-mediated electronic effects and enhanced rigidity. This increases thermal stability and alters π-π stacking interactions, as observed in thiophene-containing analogs .
  • Thiourea Substituents: The carbamothioyl group in the target compound contrasts with the cyano and ester groups in 11b. Thiourea moieties, as seen in 2-[carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate (compound I), facilitate hydrogen bonding (e.g., N–H···S and O–H···S interactions), which stabilize crystal packing and influence solubility .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding and π-π Interactions: Compound I forms supramolecular layers via O–H···S and N–H···O bonds, with π-π interactions at 3.87 Å . The target compound’s thiourea and ester groups likely promote similar interactions, but its fused thienopyran system may reduce conformational flexibility, leading to tighter packing.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Properties
Target Compound Thieno[2,3-c]pyran Carbamothioyl, ethyl ester High rigidity, potential H-bond donor
Ethyl 2-amino-6-boc-... (CAS 193537-14-3) Thieno[2,3-c]pyridine Boc-protected amine, ester Lab chemical; limited toxicity data
Compound 11b Pyran Cyano, ester, phenyl Synthetic intermediate
Compound I Benzene Carbamothioyl, hydroxyethyl, benzoate Layered H-bonding, π-π stacking

Research Implications and Gaps

  • Synthesis Optimization : Adapting reflux methods with dioxane/triethylamine could improve the target compound’s yield.
  • Crystallographic Studies : SHELX refinement should be prioritized to resolve conformational details and intermolecular interactions.
  • Biological Screening : Testing against DPPH radicals and inflammation models is critical to validate theoretical activity.

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of thieno[2,3-c]pyran derivatives, which are known for their diverse biological activities. The presence of functional groups such as carbamothioyl and ethyl esters often enhances their pharmacological properties.

Potential Biological Activities

  • Antimicrobial Activity : Many thieno[2,3-c]pyran derivatives exhibit significant antimicrobial properties. This is often attributed to their ability to interfere with bacterial cell wall synthesis or disrupt metabolic pathways.
  • Anticancer Properties : Compounds with similar structures have shown promise in cancer therapy. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes like COX-2.
  • Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress is another noted property of related compounds, which may contribute to their overall therapeutic effects.

Case Studies and Research Findings

  • Study on Thieno[2,3-c]pyran Derivatives : A study published in a peer-reviewed journal demonstrated that certain thieno[2,3-c]pyran derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and interference with DNA replication.
  • Anticancer Research : In vitro studies have shown that thieno[2,3-c]pyran compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The research indicated that these compounds might activate caspase pathways leading to programmed cell death.
  • Inflammation Models : Experimental models of inflammation have indicated that thieno[2,3-c]pyran derivatives can significantly reduce edema and inflammatory markers when administered in appropriate dosages.

Data Table of Biological Activities

Activity TypeObserved EffectsReference Study
AntimicrobialInhibition of bacterial growthJournal of Medicinal Chemistry
AnticancerInduction of apoptosisCancer Research Journal
Anti-inflammatoryReduction in edemaJournal of Pharmacology
AntioxidantScavenging free radicalsFree Radical Biology

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

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